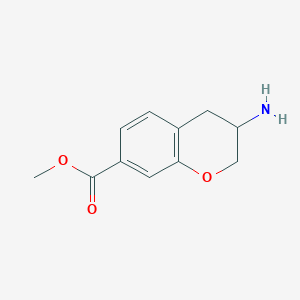

Methyl 3-aminochromane-7-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 3-amino-3,4-dihydro-2H-chromene-7-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-7-4-9(12)6-15-10(7)5-8/h2-3,5,9H,4,6,12H2,1H3 |

InChI Key |

FYEXMNAFRWJYNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(CO2)N)C=C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methyl 3 Aminochromane 7 Carboxylate and Analogs

Stereoselective Synthesis of 3-Aminochromane Derivatives

The precise control of stereochemistry at the C3 position of the chromane (B1220400) ring is a primary challenge in the synthesis of these molecules. Various strategies have been developed to address this, ranging from the use of naturally occurring chiral starting materials to advanced catalytic and biocatalytic methods.

A robust strategy for obtaining enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule, a "chiron." Natural and unnatural amino acids, such as D- and L-serine, are excellent starting points for this "chiral pool" synthesis. nih.govnih.gov

A reported synthesis of enantiomerically pure methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate, an analog of the target compound, successfully employed either D- or L-serine as the source of chirality. nih.gov In this approach, the stereocenter of the final aminochromane is derived directly from the stereocenter of the starting serine. The synthesis involves converting the amino acid into a suitable intermediate that can undergo cyclization to form the chromane ring system. This method ensures that the absolute configuration of the product is predetermined by the choice of the serine enantiomer. nih.govnih.gov The enantiomeric purity of the resulting aminochromane derivatives is confirmed through techniques such as capillary electrophoresis using chiral selectors. nih.gov

Asymmetric catalysis offers a highly efficient and atom-economical alternative to chiral pool synthesis. This approach introduces chirality using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

An effective method for the enantioselective synthesis of 3-aminochromane derivatives involves the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones. nih.govacs.org This transformation is efficiently promoted by cationic Ruthenium-Synphos catalysts. nih.gov The process is noted for being atom-economical and clean, providing optically active 3-aminochroman derivatives in high chemical yields with excellent enantiomeric excesses (ee), reaching up to 96%. nih.govacs.org This method is a practical synthetic route to important pharmacophores found in numerous drug candidates. nih.gov The combination of a ruthenium catalyst with a binap-type ligand like SynPhos has proven effective for this class of transformation. researchgate.net

Table 1: Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation of Chroman-Derived Enamides This table is interactive. Users can sort columns by clicking on the headers.

| Entry | Substrate (Enamide derived from) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1 | Substituted Chroman-3-one | [Ru(p-cymene)(I)₂]₂ / (R)-Synphos | High | up to 96% | nih.gov, acs.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgnih.gov The asymmetric aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a key strategy for forming C–N bonds stereoselectively. beilstein-journals.orgresearchgate.net This reaction can be employed to construct chiral nitrogen-containing heterocycles.

In the context of aminochromane synthesis, an intramolecular aza-Michael reaction can be envisioned. rsc.org A suitably functionalized precursor, containing both the nitrogen nucleophile (e.g., a carbamate (B1207046) or amine) and the Michael acceptor, can be cyclized in the presence of a chiral organocatalyst. Catalysts such as chiral primary amines derived from cinchona alkaloids or bifunctional thioureas and squaramides are known to effectively catalyze such reactions, affording products with high yields and stereocontrol. beilstein-journals.orgresearchgate.net This approach allows for the direct formation of the chiral amine functionality within the heterocyclic ring system.

Radical cyclization offers a powerful method for constructing ring systems, including the benzopyran (chromane) core. In a synthesis starting from D- or L-serine, the formation of the benzopyran ring was achieved through a key radical cyclization step. nih.gov This strategy typically involves generating a radical on a side chain, which then attacks an aromatic ring to forge the new heterocyclic ring. For instance, an aryl radical can be generated from an ortho-brominated precursor, which then cyclizes to form the pyran ring of the chromane system. researchgate.net Reagents such as tributyltin chloride and sodium cyanoborohydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN) are commonly used to facilitate these transformations. researchgate.net This methodology has been successfully applied to build the 6-membered fused pyran ring in various benzopyran-containing structures. researchgate.net

Biocatalysis provides a highly selective and sustainable approach to synthesizing chiral amines. wikipedia.orgnih.gov Enzymatic reductive amination, in particular, has become a valuable industrial method. nih.govresearchgate.net This process converts a ketone to a chiral amine using enzymes such as imine reductases (IREDs) or reductive aminases (RedAms). nih.govresearchgate.net

This biocatalytic approach has been effectively applied to the synthesis of 3-aminochroman derivatives through the enantioselective reductive coupling of 3-chromanones. researchgate.net The enzyme catalyzes both the formation of an imine intermediate from the ketone and an amine, and its subsequent reduction using a cofactor like NADPH, to produce the final chiral amine with high stereoselectivity. wikipedia.orgresearchgate.net The use of engineered enzymes can further enhance substrate scope, activity, and stability, making this a powerful and green alternative to traditional chemical methods for producing enantiopure amines. nih.govnih.gov

Table 2: Biocatalytic Approaches to Chiral Amine Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Enzyme Class | Substrate | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | 3-Chromanones | Asymmetric Reductive Amination | High enantioselectivity, sustainable, operates under mild conditions | researchgate.net, nih.gov |

| Reductive Aminase (RedAm) | Ketones | Reductive Coupling with Amines | Catalyzes both imine formation and reduction | researchgate.net, wikipedia.org |

Enzymatic Reductive Amination for Chiral Amine Synthesis

Development of Biocatalytic Hydrogen-Borrowing Cascades

Biocatalytic hydrogen-borrowing cascades represent an elegant and environmentally benign approach to organic synthesis. nih.govnih.gov This strategy utilizes enzymes in a one-pot, multi-step sequence involving dehydrogenation, an intermediate transformation, and subsequent hydrogenation, where the hydride is shuffled between NAD(P)⁺ and NAD(P)H. nih.gov This process is highly atom-economical, often generating water as the only byproduct. nih.gov

A systematic methodology has been developed for creating these biocatalytic cascades, which has been successfully applied to the synthesis of various chiral compounds, including heterocycles. rsc.orgdntb.gov.ua The approach combines two classes of enzymes, such as enoate reductases (ERs) and aldehyde dehydrogenases (Ald-DHs), in a concurrent reductive-oxidative cascade. rsc.org This is particularly advantageous for the synthesis of α-chiral substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes, as no external hydride source is required. rsc.org The hydride for the initial reductive step is generated in the subsequent oxidative step, defining it as a hydrogen-borrowing cascade. rsc.org

This methodology has demonstrated broad applicability, enabling the synthesis of chiral substituted hydrocinnamic acids, aliphatic acids, and various heterocyclic compounds with high yields and excellent chemo- and stereoselectivity. rsc.org The development of such cascades requires careful optimization of reaction conditions, including temperature, pH, cofactor type, and enzyme concentrations, to ensure all enzymes function optimally and concurrently. rsc.org

Enzyme Engineering for Improved Substrate Scope and Selectivity

While naturally occurring enzymes offer a powerful toolkit for chemical synthesis, their substrate scope and selectivity are often limited. Enzyme engineering, particularly through directed evolution, has emerged as a crucial tool to overcome these limitations and tailor biocatalysts for specific synthetic transformations. nih.govfrontiersin.org

Computational enzyme engineering pipelines have been developed to facilitate the optimization of enzyme properties such as stability, substrate specificity, and activity. frontiersin.org These computational tools can accelerate the identification of beneficial mutations, reducing the time and cost associated with experimental screening. frontiersin.org

For instance, the β-subunit of tryptophan synthase (TrpB) has been engineered through directed evolution to improve its activity with a diverse range of amine nucleophiles for the synthesis of β-N-substituted-α-amino acids. nih.gov This work demonstrates the potential of enzyme engineering to expand the catalytic repertoire of enzymes for the synthesis of non-canonical amino acids and other valuable chiral building blocks that could be precursors or analogs of Methyl 3-aminochromane-7-carboxylate. nih.gov

Advanced Ring-Forming Reactions

Inverse Electron Demand Diels–Alder Cycloadditions for Azachromane Scaffolds

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic systems. nih.govnih.govrsc.org This reaction involves the cycloaddition of an electron-deficient diene with an electron-rich dienophile. nih.gov Heterocyclic azadienes, such as 1,2,4,5-tetrazines, are particularly useful in IEDDA reactions for preparing highly substituted and functionalized heterocycles. nih.gov

The reaction typically proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, followed by a retro-[4+2] cycloaddition with the loss of a small molecule like nitrogen, and subsequent aromatization to yield the final heterocyclic product. nih.gov This methodology has been employed in the synthesis of a wide range of natural products and their analogs. nih.gov

For the synthesis of azachromane scaffolds, an IEDDA reaction between 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes has been developed. rsc.org This catalyst-free and additive-free method provides a straightforward route to polysubstituted tetrahydropyridines, which can be precursors to azachromane derivatives. rsc.org The reaction exhibits high efficiency, good functional group tolerance, and a broad substrate scope under environmentally friendly conditions. rsc.org

Domino Reactions for Chromane-2-one and Related Heterocycles

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govrsc.org This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation.

An organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols has been developed for the highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes. nih.govrsc.org This reaction, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, proceeds with good to excellent yields and high stereoselectivities (up to 99% ee and 99:1 dr). nih.govrsc.org The initial Michael addition product undergoes an intramolecular hemiacetalization, which can then be oxidized to afford the corresponding chroman-2-one. nih.govrsc.org

| Entry | Aldehyde (1) | Product (4) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Hydrocinnamaldehyde (1a) | 4a | 92 | 99:1 | 99 |

| 2 | 4-Phenylbutanal (1b) | 4b | 97 | 99:1 | 99 |

| 3 | Hexanal (1c) | 4c | 83 | 99:1 | 99 |

| 4 | Heptanal (1d) | 4d | 85 | 99:1 | 99 |

| 5 | 3-Methylbutanal (1e) | 4e | 90 | 99:1 | 99 |

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. mdpi.comrsc.org Understanding the factors that control regioselectivity and stereoselectivity in these reactions is crucial for their effective application in organic synthesis. uwindsor.cakhanacademy.orgchemrxiv.org

In the context of chromane synthesis, domino reactions often involve a sequence of transformations where the stereochemical outcome of the final product is determined by the initial bond-forming steps. For example, in the organocatalytic domino Michael/hemiacetalization reaction, the high diastereoselectivity and enantioselectivity are attributed to the formation of a well-defined transition state involving the chiral catalyst, the aldehyde, and the nitrovinylphenol. nih.govrsc.org

The Friedel–Crafts alkylation is a classic method for the formation of carbon-carbon bonds to aromatic rings. beilstein-journals.orgnih.gov In the synthesis of chromanes, this reaction has been utilized in tandem with other transformations to construct the heterocyclic ring system. beilstein-journals.orgchemrxiv.orgrsc.org

An enantioselective tandem Friedel–Crafts alkylation/Michael addition reaction of indoles with nitroolefin enoates, catalyzed by a diphenylamine-linked bis(oxazoline)-Zn(OTf)₂ complex, affords functionalized chiral chromans in good yields with moderate to high stereoselectivities. beilstein-journals.org The reaction proceeds through an initial Friedel–Crafts alkylation of the indole (B1671886) with the nitroolefin enoate, followed by an intramolecular Michael addition to close the chromane ring. beilstein-journals.org

| Entry | Indole (2) | Product (3) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Indole (2a) | 3a | 85 | 90:10 | 98 |

| 2 | 2-Methylindole (2b) | 3b | 78 | 85:15 | 95 |

| 3 | 5-Methoxyindole (2c) | 3c | 92 | 92:8 | 99 |

| 4 | 5-Bromoindole (2d) | 3d | 88 | 88:12 | 97 |

| 5 | 7-Methylindole (2e) | 3e | 75 | 80:20 | 94 |

Furthermore, a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent synthesis of various chromane derivatives. chemrxiv.org This reaction is proposed to proceed via the formation of a benzylic carbocation, followed by alkene addition and subsequent intramolecular Friedel–Crafts alkylation to close the dihydropyran ring. chemrxiv.org

Esterification and Functional Group Interconversions at the Carboxylate Moiety

The carboxylate group at the C7 position of the chromane scaffold is a key site for synthetic modification, enabling the introduction of diverse functionalities to modulate the physicochemical and pharmacological properties of the molecule. This section explores sophisticated methodologies for the formation of the methyl ester, its conversion into other derivatives, and the strategic use of C1 sources for methylation.

Strategies for Methyl Ester Formation from Carboxylic Acid Precursors

The synthesis of this compound from its corresponding carboxylic acid precursor is a critical esterification step. Various methods have been developed for this transformation, ranging from classical acid-catalyzed reactions to milder, more specialized procedures. nih.gov

One of the most fundamental methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven process, and to achieve high yields, the reaction is often conducted by heating the mixture under reflux, with strategies employed to remove the water formed during the reaction, such as using a Dean-Stark apparatus. masterorganicchemistry.comchemguide.co.uk

Modern advancements have introduced milder and more efficient reagents for methyl ester synthesis, which are particularly useful for sensitive substrates. A notable example is the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system is effective at room temperature and offers a convenient method for the esterification of amino acids and other carboxylic acids, often providing the product as a hydrochloride salt in good to excellent yields. nih.govresearchgate.net The reaction proceeds under mild conditions, avoiding the harshness of strong mineral acids. nih.gov

Other activating agents can also facilitate this transformation. For instance, titanium tetrachloride (TiCl₄) can be used to promote the direct esterification of carboxylic acids with alcohols. nih.gov This method involves the in situ formation of a highly reactive acyl-titanium intermediate, which is then readily attacked by the alcohol nucleophile. nih.gov

Table 1: Comparison of Methyl Esterification Methods

| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux, removal of water | Inexpensive reagents, suitable for large-scale synthesis. masterorganicchemistry.com | Harsh acidic conditions, reversible reaction requires driving equilibrium. masterorganicchemistry.comchemguide.co.uk |

| TMSCl-Mediated Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Room temperature | Mild reaction conditions, high yields, convenient. nih.govresearchgate.net | Stoichiometric use of TMSCl. nih.gov |

| Titanium-Assisted Esterification | Methanol, Titanium tetrachloride (TiCl₄) | Room temperature | High reactivity, direct conversion. nih.gov | Requires anhydrous conditions, stoichiometric use of Lewis acid. nih.gov |

Conversion of Carboxylates to Amides and Other Derivatives

The carboxylate moiety of chromane derivatives serves as a versatile handle for the synthesis of a wide array of functional groups, most notably amides. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to an acid-base reaction, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction typically requires heating at high temperatures (above 100°C) to drive off water and form the amide bond. libretexts.org

To achieve amide formation under milder conditions, the carboxylic acid must first be "activated". This involves converting the hydroxyl group of the carboxyl function into a better leaving group. A common strategy is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). khanacademy.org The resulting highly electrophilic acid chloride readily reacts with primary or secondary amines to furnish the corresponding amide. khanacademy.org Similarly, acid anhydrides can be used as activated precursors for amidation. youtube.com

Peptide coupling reagents are also widely employed for the efficient formation of amide bonds. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to be attacked by an amine to form the amide. youtube.com This process converts the poor hydroxyl leaving group into a good one, facilitating the reaction under mild conditions. youtube.com Other methods involve the use of reagents like p-nitrobenzenesulfonyl chloride in the presence of a base to form a mixed anhydride (B1165640) in situ, which then reacts with an amine to yield the desired amide. researchgate.net

Table 2: Selected Methods for Amide Formation from Carboxylic Acids

| Method | Activating Agent / Reagent | Reaction Steps | Key Features |

| Thermal Dehydration | None (Heat) | 1. Formation of ammonium carboxylate salt. 2. Heating (>100°C) to eliminate water. | Simple, reagent-free. libretexts.org Requires high temperatures. |

| Via Acid Chlorides | Thionyl chloride (SOCl₂) or Oxalyl chloride | 1. Carboxylic acid → Acid chloride. 2. Acid chloride + Amine → Amide. | Highly reactive intermediate, generally high yields. khanacademy.org Reagents are moisture-sensitive. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | One-pot reaction of carboxylic acid, amine, and DCC. | Mild conditions, widely used in peptide synthesis. youtube.com Byproduct can be difficult to remove. |

| In Situ Anhydride Formation | p-Nitrobenzenesulfonyl chloride, Et₃N, DMAP | One-pot reaction of carboxylic acid, amine, and activating agents. | High yields, proceeds via a mixed sulfonic anhydride intermediate. researchgate.net |

Utilization of C1 Sources in Methylation Reactions within Drug Discovery

The introduction of a methyl group can have a profound impact on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect. springernature.comnih.govprinceton.edu Strategically placed methyl groups can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like lipophilicity. springernature.comnih.gov Consequently, late-stage methylation is a highly valuable strategy in drug discovery for optimizing lead compounds. princeton.edunih.gov

While traditional methylation reactions often employ toxic and expensive reagents like methyl iodide, there is a growing interest in using simpler, more sustainable C1 sources. springernature.com Methanol, an inexpensive and readily available bulk chemical, has emerged as an attractive C1 building block for methylation. springernature.com Transition-metal-catalyzed reactions, often employing a "Borrowing Hydrogen" approach, can use methanol to methylate amines and amides. springernature.com This process involves the temporary oxidation of methanol to formaldehyde, which then participates in the reaction before the catalyst returns the hydrogen atoms. springernature.com

Formaldehyde itself is another key C1 source, particularly in reductive amination reactions to methylate amines. diva-portal.org This method avoids the over-methylation issues sometimes seen with methyl iodide. diva-portal.org Carbon monoxide (CO) is also a powerful C1 building block, used in palladium-catalyzed carbonylation reactions to synthesize esters and amides, effectively inserting a C=O group that can be subsequently modified. diva-portal.org These modern C1-utilization strategies provide medicinal chemists with versatile tools for the structural diversification of complex molecules like chromane derivatives, enabling the exploration of chemical space around a core scaffold. princeton.edunih.gov

Reactivity and Chemical Transformations of the Methyl 3 Aminochromane 7 Carboxylate Scaffold

Functional Group Manipulations

The amino and ester moieties are the primary sites for initial synthetic diversification, allowing for the straightforward introduction of various substituents and the modulation of the compound's physicochemical properties.

Hydrolysis of the Methyl Ester to the Carboxylic Acid

The conversion of the methyl ester at the C-7 position to the corresponding carboxylic acid, 3-aminochromane-7-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, a classic example of nucleophilic acyl substitution. masterorganicchemistry.com The process involves treating the methyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a polar solvent system like a mixture of methanol (B129727) and water.

The mechanism proceeds via the addition of a hydroxide ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. uomustansiriyah.edu.iq This unstable intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group and reforming the carbonyl group to yield the carboxylate salt. masterorganicchemistry.comuomustansiriyah.edu.iq Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate anion to furnish the final carboxylic acid product. masterorganicchemistry.com This transformation is often a prerequisite for subsequent reactions, such as amidation, that require an activated carboxylic acid.

Table 1: Typical Conditions for Methyl Ester Hydrolysis

| Reagents | Solvent | Temperature | Product |

| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temp. to Reflux | 3-aminochromane-7-carboxylic acid |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room Temperature | 3-aminochromane-7-carboxylic acid |

Nucleophilic Acyl Substitutions and Amidation Reactions

The ester group at the C-7 position is susceptible to nucleophilic attack, enabling its conversion into a variety of other functional groups. Amidation, the reaction with primary or secondary amines to form amides, is a particularly significant transformation. This can be accomplished through several methods. Direct amidation can sometimes be achieved by heating the ester with an excess of the desired amine, though this often requires harsh conditions.

A more common and efficient approach involves the use of coupling agents. First, the methyl ester is hydrolyzed to the carboxylic acid as described previously. The resulting carboxylic acid is then activated in situ using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). organic-chemistry.orgresearchgate.net This forms a highly reactive activated ester intermediate, which readily undergoes nucleophilic acyl substitution with the chosen amine to yield the corresponding amide. nih.gov This method is highly versatile, allowing for the coupling of a wide array of amines to the chromane (B1220400) scaffold under mild conditions, typically providing good to excellent yields. organic-chemistry.orgresearchgate.net

Table 2: Examples of Amidation Reactions

| Amine Reactant | Coupling Method | Product |

| Benzylamine | HBTU, Hünig's base | N-benzyl-3-aminochromane-7-carboxamide |

| Piperidine | HBTU, Hünig's base | (3-aminochroman-7-yl)(piperidin-1-yl)methanone |

| Aniline | HBTU, Hünig's base | 3-amino-N-phenylchromane-7-carboxamide |

Ring Modifications and Annulations

Beyond simple functional group interconversions, the chromane scaffold serves as a template for the construction of more complex, fused heterocyclic systems through ring-forming reactions.

Cyclization Reactions to Form Fused Ring Systems

The bifunctional nature of the Methyl 3-aminochromane-7-carboxylate scaffold, possessing both a nucleophilic amine and an electrophilic ester (or its corresponding acid), makes it an ideal substrate for intramolecular cyclization reactions. For instance, after hydrolysis of the ester to the carboxylic acid, activation of the acid can be followed by an intramolecular nucleophilic attack by the C-3 amino group. This process can lead to the formation of a lactam, effectively fusing a new ring onto the chromane framework and creating a more complex polycyclic system. The specific conditions and the nature of any linking groups would dictate the size and properties of the newly formed ring.

Cross-Coupling Methodologies for Aromatic Diversification (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic portion of the chromane ring system. wikipedia.org To employ these methods, the aromatic ring must first be functionalized with a suitable leaving group, such as a bromide, iodide, or triflate. For example, electrophilic aromatic substitution could be used to install a bromine atom at a specific position on the benzene (B151609) ring of the chromane scaffold.

The resulting aryl halide or triflate derivative can then participate in a Suzuki-Miyaura coupling reaction. libretexts.org In this reaction, the functionalized chromane is treated with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgthermofisher.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, ultimately forming a new carbon-carbon bond between the chromane ring and the organic group from the boronic acid. libretexts.org This methodology allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents, enabling extensive diversification of the core structure. organic-chemistry.org

Table 3: Illustrative Suzuki Cross-Coupling Reactions for Aromatic Diversification

| Chromane Substrate | Boronic Acid Partner | Resulting Structure |

| 6-Bromo-methyl 3-aminochromane-7-carboxylate | Phenylboronic acid | Methyl 3-amino-6-phenylchromane-7-carboxylate |

| 6-Bromo-methyl 3-aminochromane-7-carboxylate | Thiophene-2-boronic acid | Methyl 3-amino-6-(thiophen-2-yl)chromane-7-carboxylate |

| 6-Bromo-methyl 3-aminochromane-7-carboxylate | Vinylboronic acid | Methyl 3-amino-6-vinylchromane-7-carboxylate |

Applications of Pummerer Cyclization in Heterocycle Synthesis

The Pummerer rearrangement and its variants offer a sophisticated strategy for heterocycle synthesis involving the chromane skeleton. wikipedia.org This reaction typically begins with a sulfoxide (B87167) precursor. For application to the chromane system, a synthetic route would first involve the introduction of a methylsulfinyl group onto the chromane backbone, often adjacent to the oxygen heteroatom.

Upon treatment with an activator like acetic anhydride (B1165640) or trifluoroacetic anhydride, the sulfoxide is acylated, leading to the formation of a key thionium (B1214772) ion intermediate after an elimination step. wikipedia.org This highly electrophilic thionium ion can then be attacked by a nucleophile. wikipedia.org In an intramolecular Pummerer cyclization, the electron-rich aromatic ring of the chromane can act as the nucleophile, attacking the thionium ion. nih.govacs.org This cyclization event results in the formation of a new carbon-carbon bond and the construction of an additional fused ring, often a sulfur-containing heterocycle, onto the chromane scaffold. nih.govacs.orgresearchgate.net This methodology provides a pathway to novel polycyclic systems that are not readily accessible through other means.

Stereochemical Integrity and Transformations of the this compound Scaffold

The stereochemistry of the 3-amino group on the chromane ring is a critical determinant of the biological activity of this compound and its derivatives. The spatial orientation of this amino group influences its interaction with biological targets, making the retention or inversion of the C3 stereocenter a key consideration during chemical transformations.

Derivatization with Deuterium (B1214612) for Research Purposes

Isotopic labeling, particularly with deuterium (2H), is a valuable technique in pharmaceutical research to study reaction mechanisms, metabolic pathways, and to improve the pharmacokinetic profiles of drug candidates.

The introduction of deuterium in place of hydrogen can have several applications in the context of this compound research:

Mechanistic Studies: Deuterium labeling can be used to trace the fate of specific hydrogen atoms during a chemical reaction, providing insights into the reaction mechanism. For example, by observing whether a deuterium atom is retained or lost, chemists can deduce the involvement of specific C-H bonds in the reaction pathway.

Metabolic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a C-H bond. By selectively introducing deuterium at metabolically labile positions, the metabolic stability of a drug can be enhanced, potentially leading to a longer half-life and improved therapeutic efficacy. For the this compound scaffold, positions susceptible to oxidative metabolism, such as the protons alpha to the amine, could be targeted for deuteration.

Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.net A deuterated version of this compound would serve as an ideal internal standard for accurately quantifying the non-deuterated analyte in biological samples, as it has nearly identical chemical and physical properties but is distinguishable by its mass.

The synthesis of deuterated amines can be achieved through various methods, including the reduction of amides with deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4) or through hydrogen-deuterium exchange reactions catalyzed by metals or acids. researchgate.net For instance, protons alpha to an amino group can sometimes be exchanged for deuterium under specific conditions. mdpi.com

| Application | Purpose | Potential Site of Deuteration |

|---|---|---|

| Mechanistic Elucidation | To understand reaction pathways. | Specific C-H bonds involved in a reaction. |

| Metabolic Stabilization | To slow down metabolic degradation. | Protons at the C2, C4, or alpha to the amine group. |

| Analytical Internal Standard | For accurate quantification in biological matrices. | Multiple positions to create a stable, mass-shifted analog. |

Molecular Interactions and Biological Target Engagement

Ligand Binding Studies with Neurotransmitter Receptors

The affinity and selectivity of ligands for neurotransmitter receptors are crucial determinants of their pharmacological profiles. The 3-aminochromane framework has been shown to be a versatile scaffold for developing ligands that target both serotonin (B10506) and dopamine (B1211576) receptors.

Affinity and Selectivity for Serotonin Receptors (e.g., 5-HT1A, 5-HT6, 5-HT7)

Derivatives of the 3-aminochromane class have demonstrated significant affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT6, and 5-HT7. The nature and position of substituents on the chromane (B1220400) ring play a pivotal role in modulating the affinity and selectivity for these receptors. While specific binding data for Methyl 3-aminochromane-7-carboxylate is not extensively available in the public domain, studies on closely related analogs provide valuable insights into its potential receptor interaction profile.

Structure-activity relationship (SAR) studies on the 3-aminochromane scaffold have revealed that modifications at various positions of the chromane ring system can significantly influence binding affinity and selectivity for serotonin receptors. For instance, the substitution pattern on the aromatic ring of the chromane nucleus is a key determinant of receptor interaction.

While direct SAR studies focusing on the 7-carboxylate moiety are limited, research on other 7-substituted 3-aminochromanes can offer predictive insights. Generally, the electronic nature and size of the substituent at the 7-position can impact the molecule's interaction with the receptor's binding pocket. A methyl carboxylate group, being an electron-withdrawing and moderately bulky substituent, would be expected to influence the electrostatic and steric interactions within the binding site.

Table 1: Hypothetical Binding Affinities of 7-Substituted 3-Aminochromane Analogs at Serotonin Receptors

| Compound/Analog | Substitution at 7-position | 5-HT1A Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) |

| Analog A | -H | Data not available | Data not available | Data not available |

| Analog B | -OCH3 | Data not available | Data not available | Data not available |

| Analog C | -Cl | Data not available | Data not available | Data not available |

| This compound | -COOCH3 | Data not available | Data not available | Data not available |

This table is illustrative and based on general SAR principles. Specific experimental data for these compounds is not currently available.

The functional activity of 3-aminochromane derivatives at serotonin receptors, whether they act as agonists (activators) or antagonists (blockers), is also highly dependent on their substitution patterns. The orientation of the molecule within the receptor's binding pocket, dictated by its substituents, determines its ability to induce the conformational changes required for receptor activation or to simply occupy the site and prevent the binding of the endogenous ligand, serotonin.

For this compound, its functional activity at 5-HT1A, 5-HT6, and 5-HT7 receptors would need to be determined through specific in vitro functional assays, such as cAMP accumulation assays or reporter gene assays. Without such experimental data, its profile as an agonist or antagonist remains speculative.

Dopamine Receptor Binding Profiles (e.g., D2, D3)

In addition to serotonin receptors, the 3-aminochromane scaffold has been explored for its potential to interact with dopamine receptors, particularly the D2 and D3 subtypes. These receptors are key targets for the treatment of various neuropsychiatric disorders.

The dopamine D3 receptor has emerged as a significant target for drug development due to its more restricted expression in brain regions associated with cognition and motivation compared to the more widespread D2 receptor. Developing D3-selective or D3-preferring ligands is a key goal to minimize the side effects associated with D2 receptor modulation.

While there is no specific data available for this compound, the broader class of 3-aminochromanes has been investigated for D3 receptor activity. The nature of the substituent at the 7-position of the chromane ring would be a critical factor in determining both the affinity and selectivity for the D3 receptor over the D2 receptor. The methyl carboxylate group could potentially engage in specific hydrogen bonding or other interactions within the D3 receptor binding site that are not as favorable in the D2 receptor, thus conferring D3 preference.

Table 2: Hypothetical Binding Affinities of 7-Substituted 3-Aminochromane Analogs at Dopamine Receptors

| Compound/Analog | Substitution at 7-position | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio |

| Analog A | -H | Data not available | Data not available | N/A |

| Analog B | -OCH3 | Data not available | Data not available | N/A |

| Analog C | -Cl | Data not available | Data not available | N/A |

| This compound | -COOCH3 | Data not available | Data not available | N/A |

This table is illustrative and based on general SAR principles. Specific experimental data for these compounds is not currently available.

Inhibition of Neurotransmitter Transporters

Neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.

Currently, there is a lack of publicly available data on the inhibitory activity of this compound at SERT, DAT, or NET. To determine its potential as a transporter inhibitor, in vitro transporter uptake or binding assays would be necessary. The structural features of the molecule, including the 3-amino group and the aromatic ring system, suggest that it could potentially interact with these transporters, but its affinity and selectivity profile remain to be elucidated.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The primary role of Glycine Transporter 1 (GlyT1) is to regulate the concentration of glycine in the synaptic cleft. By removing glycine, GlyT1 plays a crucial role in modulating both inhibitory neurotransmission via glycine receptors and excitatory neurotransmission through its co-agonist function at N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn enhances NMDA receptor function.

While direct evidence of this compound as a GlyT1 inhibitor is not documented in the available scientific literature, the exploration of novel chemical scaffolds for GlyT1 inhibition is an active area of research. nih.gov The development of potent and selective GlyT1 inhibitors is a key strategy in the pursuit of new treatments for central nervous system disorders.

| Aspect | Description |

|---|---|

| Primary Function of GlyT1 | Regulates synaptic glycine concentrations. |

| Mechanism of Inhibition | Blocking the reuptake of glycine from the synapse. |

| Consequence of Inhibition | Increased synaptic glycine levels, leading to enhanced NMDA receptor activity. |

| Therapeutic Goal | Modulation of glutamatergic neurotransmission for the treatment of CNS disorders. |

The hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurologic and psychiatric disorders, most notably schizophrenia. nih.gov By inhibiting GlyT1, the resulting elevation of synaptic glycine enhances NMDA receptor-mediated neurotransmission, offering a potential therapeutic avenue. researchgate.net Consequently, GlyT1 inhibitors have been a major focus of drug discovery programs aiming to address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current antipsychotic medications. nih.gov

Beyond schizophrenia, the modulation of NMDA receptor activity through GlyT1 inhibition is being explored for its potential in treating other conditions where glutamatergic signaling is dysregulated. nih.gov

| Disorder | Rationale for GlyT1 Inhibition |

|---|---|

| Schizophrenia | To counteract NMDA receptor hypofunction, potentially improving cognitive and negative symptoms. |

| Other Neurological Disorders | To modulate dysregulated glutamatergic signaling. |

Mechanisms of Receptor and Transporter Modulation

The interaction of a ligand with its target protein, such as a transporter, can occur through different mechanisms, primarily categorized as orthosteric or allosteric modulation.

Orthosteric binding refers to the interaction of a ligand with the primary binding site of a receptor or transporter, the same site that the endogenous substrate (in this case, glycine) binds to. nih.govnih.gov Competitive inhibitors typically bind to the orthosteric site, directly competing with the natural substrate. nih.gov

Allosteric modulation , in contrast, involves a ligand binding to a site on the protein that is distinct from the primary binding site. nih.govfrontiersin.org This binding event induces a conformational change in the protein, which in turn alters the affinity of the orthosteric site for its substrate. Allosteric modulators can be positive (enhancing substrate binding or transport) or negative (inhibiting substrate binding or transport). nih.gov Non-competitive inhibitors often act through allosteric mechanisms. nih.govresearchgate.net The development of allosteric modulators is an attractive strategy in drug design as they can offer greater selectivity and a more nuanced modulation of protein function compared to orthosteric ligands. nih.govfrontiersin.org

| Characteristic | Orthosteric Binding | Allosteric Modulation |

|---|---|---|

| Binding Site | Primary (substrate) binding site | A site distinct from the primary binding site |

| Mechanism | Direct competition with the endogenous substrate | Induces a conformational change that alters substrate binding or protein function |

| Example Inhibitor Type | Competitive | Non-competitive |

The specific interaction between a ligand and its binding site on a transporter like GlyT1 is governed by a range of molecular determinants. These include the three-dimensional structure of the binding pocket and the physicochemical properties of both the ligand and the amino acid residues lining the pocket. nih.gov

Key interactions that contribute to ligand binding include:

Hydrogen bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein.

Ionic interactions: These involve electrostatic attraction between charged groups on the ligand and the protein.

Hydrophobic interactions: These are driven by the tendency of nonpolar groups to associate in an aqueous environment.

Van der Waals forces: These are weak, short-range attractions between molecules.

The precise combination and geometry of these interactions determine the affinity and selectivity of a ligand for its target. nih.gov For GlyT1, molecular modeling and mutagenesis studies have identified specific amino acid residues within the transmembrane domains that are crucial for the binding of different classes of inhibitors. nih.gov Understanding these molecular determinants is fundamental for the rational design of novel and more effective GlyT1 inhibitors. nih.gov

Mechanistic Insights into Pharmacological Activities

Signaling Pathways and Downstream Effects Relevant to Identified Targets

For the general class of 3-aminochromane derivatives, interactions with the σ1 receptor have been reported. nih.govnih.govacs.org The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of signaling pathways, including intracellular calcium signaling, ion channel function, and the activity of other receptor systems. nih.gov Downstream effects of σ1 receptor modulation can include influences on neuronal survival, apoptosis, and cellular stress responses. nih.gov However, without specific studies on Methyl 3-aminochromane-7-carboxylate, it is not possible to definitively state its impact on these or any other signaling pathways.

Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

The molecular mechanisms for 3-aminochromane derivatives are linked to their affinity for specific receptors. For instance, their interaction with the σ1 receptor is thought to be through direct binding to the receptor protein. nih.gov The specific binding mode and the conformational changes induced in the receptor would be key to their mechanism of action. The stereochemistry of the 3-aminochromane core has been shown to be crucial, with certain enantiomers displaying significantly higher affinity and selectivity. nih.govacs.org The precise molecular interactions of this compound with any potential biological targets remain to be elucidated through dedicated research.

Correlations between Structural Features and Functional Efficacy

Structure-activity relationship (SAR) studies for 3-aminochromane derivatives have provided some insights. For example, the nature of the substituent on the amino group at the 3-position can significantly influence binding affinity and functional activity at the σ1 receptor. nih.gov Furthermore, the stereochemical configuration of the chromane (B1220400) ring is a critical determinant of pharmacological activity. nih.govacs.org

Regarding substitutions on the aromatic ring of the chromane nucleus, limited information is available for 3-aminochromane derivatives. The presence of a methyl carboxylate group at the 7-position introduces a potentially polar and hydrogen bond-accepting moiety. The influence of such a group on the binding affinity, selectivity, and functional efficacy of the molecule at its putative targets is unknown. In other heterocyclic systems, substitutions at similar positions have been shown to modulate pharmacological properties. For instance, in a study on harmine (B1663883) analogs, a different heterocyclic system, a methyl ester at the 7-position was tolerated and the compound retained some of its biological activity. nih.govnih.gov This suggests that substitution at this position is a viable strategy for modifying the pharmacological profile, but specific data for the 3-aminochromane scaffold is lacking.

Applications in Medicinal Chemistry Research and Drug Discovery

Design and Synthesis of Amino-Chromane Analogs as Potential Therapeutics

The structural versatility of the 3-aminochromane framework allows for extensive chemical modifications to develop novel therapeutic agents. Researchers can systematically alter different parts of the molecule to optimize its pharmacological properties.

The chromone (B188151) scaffold, closely related to chromane (B1220400), has been identified as a promising framework for developing new molecules for the treatment of neurodegenerative diseases. nih.gov Chromone derivatives have shown potential by exhibiting inhibitory activity against key enzymes implicated in neurological disorders. nih.gov The development of multi-target-directed ligands from chromone intermediates has been a key strategy in the search for new anti-Alzheimer's agents. nih.gov This approach often involves creating hybrid molecules that can interact with multiple biological targets simultaneously. nih.gov

While direct synthesis of antidepressants from Methyl 3-aminochromane-7-carboxylate is not extensively documented in the provided results, the broader class of chromone-containing compounds has been investigated for their potential in treating neurodegenerative conditions, which often have overlapping pathologies with depression. For instance, molecular hybridization approaches have been used to develop multi-target-directed ligands that inhibit cholinesterase and monoamine oxidase, both of which are relevant targets for anti-Alzheimer's and antidepressant drugs. nih.gov

Derivatives of the chromane and related coumarin (B35378) scaffolds have been investigated for their potential anxiolytic-like effects. Studies on various animal models have shown that compounds containing these structural motifs can exhibit significant anti-anxiety properties. nih.gov

For example, a study on 4-(alkylamino)-3-nitrocoumarin derivatives in mice demonstrated a noteworthy anxiolytic-like effect in behavioral tests such as the light/dark box and open-field tests. nih.gov Specifically, compounds like 4-(sec-Butylamino)-3-nitro-2H-chromen-2-one and 4-(hexadecylamino)-3-nitro-2H-chromen-2-one were identified as potential anxiolytics without inducing sedative side effects at lower doses. nih.gov Another study on a tetrahydrochromeno[2,3-b] carbazole (B46965) derivative also reported anxiolytic-like activity, suggesting the therapeutic potential of the chromane core in anxiety disorders. mdpi.com These findings suggest that the 3-aminochromane scaffold is a promising starting point for the development of novel anxiolytic agents.

Table 1: Anxiolytic-like Activity of Selected Chromane-Related Derivatives

| Compound | Animal Model | Behavioral Test | Observed Effect |

|---|---|---|---|

| 4-(sec-Butylamino)-3-nitro-2H-chromen-2-one | Male BALB/c mice | Light/dark test, open-field test | Anxiolytic-like effect without sedation at low doses. nih.gov |

| 4-(hexadecylamino)-3-nitro-2H-chromen-2-one | Male BALB/c mice | Light/dark test, open-field test | Anxiolytic-like effect without sedation at low doses. nih.gov |

| Tetrahydrochromeno[2,3-b] carbazole derivative | Mice | Not specified | Anxiolytic-like activity with an ED50 of 4.1 mg/kg. mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) and properties (SPR) is fundamental to rational drug design. For 3-aminochromane derivatives, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov This approach is particularly valuable in designing ligands for CNS targets. nih.gov For instance, pharmacophore models have been successfully generated for dopamine (B1211576) D3 receptor (D3R) antagonists, which are important targets for various neurological diseases. nih.govmdpi.com These models can then be used in virtual screening of large compound libraries to identify novel scaffolds with the desired activity. nih.govmdpi.com

In the context of 3-aminochromane derivatives, ligand-based pharmacophore modeling can be employed by analyzing a set of known active compounds to deduce the key features responsible for their therapeutic effects. This information can guide the synthesis of new analogs with improved potency and selectivity for their intended biological targets within the CNS. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of chiral compounds. nih.govresearchgate.netnih.govbiomedgrid.combiomedgrid.com For drugs that interact with chiral biological macromolecules like enzymes and receptors, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological and toxicological profiles. biomedgrid.combiomedgrid.com

In the case of 3-aminochromane derivatives, which are chiral, the stereochemistry at the C3 and C4 positions of the chromane ring is a key determinant of their biological activity. A study on 3-amino-chromane ligands for the σ1 receptor, a target for various neurological conditions, found that ligands with a (3R,4R) absolute stereochemistry displayed higher affinity and greater selectivity compared to their corresponding enantiomers. nih.govfigshare.com This highlights the importance of synthesizing and evaluating stereochemically pure isomers to identify the most potent and selective therapeutic candidates. nih.govresearchgate.netnih.gov The differential activity of stereoisomers can be attributed to their specific interactions with the binding sites of their biological targets. nih.govresearchgate.netnih.gov

Table 2: Influence of Stereochemistry on the Affinity of 3-Amino-Chromane Ligands for the σ1 Receptor

| Compound Stereochemistry | Affinity (Ki) | Selectivity (σ1 vs. TMEM97) |

|---|---|---|

| (3R,4R) | Higher affinity (e.g., 2 nM Ki for most potent compounds) nih.govfigshare.com | Greater selectivity nih.govfigshare.com |

Development of Hybrid Molecules and Advanced Scaffold Modifications

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with multiple pharmacological activities. nih.govmdpi.comresearchgate.net This approach is particularly promising for treating complex, multifactorial diseases where targeting a single biological pathway may be insufficient. mdpi.com

The chromone scaffold has been utilized in the development of hybrid molecules for neurodegenerative diseases. nih.gov For example, hybrid compounds combining chromone with moieties from melatonin (B1676174) and donepezil (B133215) have been synthesized and shown to exhibit multi-target activity against enzymes relevant to Alzheimer's disease. nih.gov Given that "this compound" possesses the core chromane structure, it represents a valuable starting point for the design and synthesis of novel hybrid molecules. By appending other pharmacologically active groups to the 3-amino or 7-carboxylate positions, it is possible to develop multi-target ligands for a range of therapeutic areas, including CNS disorders and cancer. nih.govmdpi.comresearchgate.net

Conjugation with Other Biologically Active Moieties (e.g., Indole (B1671886) Analogues)

Extensive research into the applications of "this compound" has been conducted. However, a comprehensive search of the current scientific literature did not yield specific studies detailing the conjugation of this compound with indole analogues.

The indole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active molecules. nih.govbioengineer.org The chemical versatility of indoles allows for their modification at various positions to develop novel therapeutic agents. bioengineer.org Research has explored the synthesis and biological evaluation of numerous indole derivatives, including conjugates with amino acids and peptides, which have shown significant antibacterial and anthelmintic activities. researchgate.net

While the direct conjugation of this compound with indole analogues is not documented in the available literature, the field of medicinal chemistry often explores the combination of different pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. This strategy aims to leverage the therapeutic properties of each constituent moiety.

Future research may explore the synthesis of such hybrid compounds, leveraging the chemical handles present on both the this compound core and various indole analogues. Such studies would be necessary to determine the potential synergistic effects and novel biological activities of the resulting conjugates.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, LC/MS)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Methyl 3-aminochromane-7-carboxylate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to see distinct signals corresponding to the aromatic protons on the chromane (B1220400) ring, the protons of the heterocyclic ring, the amino group proton, and the protons of the methyl ester group.

¹³C NMR (Carbon-13 NMR) is used to determine the number of different types of carbon atoms in the molecule and their electronic environments. This technique complements ¹H NMR by providing a carbon skeleton fingerprint of the compound.

LC/MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is used to determine the molecular weight of this compound with high accuracy. The mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺.

Table 1: Representative Spectroscopic Data for this compound (Note: The following data is illustrative of expected values for this structure and is not based on reported experimental findings.)

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (7.0-8.0 ppm), Chromane ring protons (2.5-4.5 ppm), NH₂ proton (variable), Methyl ester protons (~3.9 ppm) |

| Coupling Constants (J) | Ortho, meta, and para coupling for aromatic protons; geminal and vicinal coupling for chromane ring protons | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~166 ppm), Aromatic carbons (110-150 ppm), Chromane ring carbons (20-70 ppm), Methyl ester carbon (~52 ppm) |

| LC/MS | Mass-to-charge ratio (m/z) | [M+H]⁺ peak corresponding to the exact molecular weight of the protonated molecule |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a sample and for separating and quantifying its enantiomers.

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. For a chiral molecule like 3-aminochromane, determining the enantiomeric excess is crucial as different enantiomers can have vastly different biological activities.

β-Cyclodextrins are commonly used chiral selectors in CE. These cyclic oligosaccharides have a chiral cavity that can form transient diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes leads to different migration times for the two enantiomers, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the electropherogram.

Table 2: Illustrative Parameters for Chiral Capillary Electrophoresis of this compound (Note: The following data is representative of a typical method and is not based on reported experimental findings.)

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Detection | UV, 214 nm |

| Expected Result | Baseline separation of the (R)- and (S)-enantiomers |

Biochemical and Cell-Based Assays for Target Engagement

To understand the biological activity of this compound, it is necessary to determine if it interacts with specific biological targets, such as receptors or enzymes.

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. This technique involves incubating a source of the receptor (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor. The test compound, this compound, is added in increasing concentrations to compete with the radioligand for binding.

The amount of radioactivity bound to the receptor is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki), which reflects the affinity of the compound for the receptor.

Table 3: Representative Data from a Radioligand Binding Assay (Note: The following data is hypothetical and for illustrative purposes.)

| Assay Component | Description |

| Receptor Source | Membranes from HEK293 cells expressing a target receptor |

| Radioligand | [³H]-Known Ligand (e.g., [³H]-dopamine for dopamine (B1211576) receptors) |

| Test Compound | This compound |

| Measured Parameter | IC₅₀ (Concentration of test compound that displaces 50% of the radioligand) |

| Calculated Parameter | Ki (Binding affinity constant) |

Future Research Directions and Challenges in Chromane Chemistry

Exploration of Novel Synthetic Pathways for Derivatization

Future advancements in chromane (B1220400) chemistry are intrinsically linked to the development of innovative and efficient synthetic methodologies. For a molecule like Methyl 3-aminochromane-7-carboxylate, derivatization can occur at three primary locations: the 3-amino group, the chromane core, and the 7-carboxylate group.

Derivatization of the 3-Amino Group: The primary amine at the C-3 position is a key handle for introducing structural diversity. Future research will likely focus on developing novel N-alkylation, N-arylation, acylation, and sulfonylation reactions to generate extensive libraries of analogs. The enantioselective synthesis of 3-aminochromanes is a significant area of interest, with transition metal-catalyzed asymmetric hydrogenation being a powerful tool to produce chiral amines with high enantioselectivity. nih.gov Exploring biocatalysis and organocatalysis for these transformations could provide greener and more selective alternatives.

Functionalization of the Chromane Scaffold: Direct and selective C-H functionalization of the chromane ring system is a major frontier. nih.gov While positions C-2 and C-4 are often targeted, methods for the selective functionalization of the aromatic ring, particularly at positions C-5 and C-7, are highly sought after. nih.govrsc.org Techniques like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and chelation-assisted C-H activation can be employed to introduce new substituents. nih.gov For instance, deprotonative metallation has been shown to enable the introduction of substituents at the C-7 position under kinetic control. researchgate.net The development of catalytic systems that can selectively functionalize specific C-H bonds on the chromane skeleton without the need for pre-functionalized starting materials is a significant challenge and a key research direction. beilstein-journals.org

Modification of the 7-Carboxylate Group: The methyl ester at the C-7 position offers another avenue for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups via standard coupling reactions. researchgate.net Palladium-catalyzed carbonylation reactions, for example, have been used to create flavone-3-carboxamides and carboxylates, and similar strategies could be adapted for chromane-7-carboxylates. beilstein-journals.orgresearchgate.net The development of novel catalytic methods for the direct conversion of the ester to other functionalities would be a valuable addition to the synthetic chemist's toolbox.

A summary of potential derivatization strategies is presented in the table below.

| Position | Derivatization Strategy | Potential Functional Groups | Key Methodologies |

| 3-Amino Group | N-Alkylation, N-Arylation, Acylation | Secondary/tertiary amines, amides, sulfonamides | Reductive amination, Buchwald-Hartwig amination, Schotten-Baumann reaction |

| Chromane Core (C7) | C-H Functionalization, Cross-Coupling | Alkyl, aryl, heteroaryl groups | Directed metallation, Palladium-catalyzed reactions (Suzuki, Heck) |

| 7-Carboxylate Group | Ester Hydrolysis and Amidation/Esterification | Carboxylic acids, amides, esters | Saponification, peptide coupling reagents (e.g., PyBOP) |

Investigation of Additional Biological Targets and Therapeutic Areas

The chromane scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov Derivatives of 3-aminochromane, in particular, have shown affinity for various receptors, highlighting the potential for this structural motif in diverse therapeutic areas.

Neurological and Psychiatric Disorders: 3-Aminochromane analogs have been identified as potent and selective ligands for serotonin (B10506) (5-HT) receptors, such as 5-HT2B, and sigma-1 (σ1) receptors. nih.govnih.gov The σ1 receptor is a chaperone protein implicated in a range of cellular functions and is a target for treating neurodegenerative diseases, pain, and cancer. nih.govacs.org Future research will involve screening libraries of this compound derivatives against a wider panel of CNS targets, including other G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission.

Oncology: The chromane core is found in numerous compounds with anticancer properties. nih.gov The derivatization of the this compound scaffold could lead to the discovery of novel agents that target specific pathways in cancer cells, such as kinases, histone deacetylases (HDACs), or proteins involved in apoptosis. nih.gov The dual anti-breast cancer and antiepileptic activities reported for some chroman derivatives suggest the potential for developing multi-target agents. nih.gov

Infectious Diseases: Chromane derivatives have also been explored for their antimicrobial and antifungal activities. The functionalization of the core structure could enhance potency against drug-resistant strains of bacteria and fungi. researchgate.net For example, thiochromanes, the sulfur analogs of chromanes, have shown potent anti-HIV activity. researchgate.net

The table below summarizes some of the promising biological targets for chromane derivatives.

| Therapeutic Area | Potential Biological Targets | Examples of Activity |

| Neurology | Sigma-1 (σ1) Receptors, Serotonin (5-HT) Receptors | Neuroprotection, pain management, treatment of psychiatric disorders nih.govnih.gov |

| Oncology | Kinases, Tubulin, Topoisomerases | Inhibition of cancer cell proliferation, induction of apoptosis nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | Antibacterial, antifungal, and antiviral (e.g., anti-HIV) activity researchgate.netresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory effects |

Application of Advanced Computational Chemistry Approaches for Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For chromane derivatives like this compound, computational approaches can accelerate the discovery process and provide deep insights into structure-activity relationships (SAR).

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods such as molecular docking can be used to predict the binding mode and affinity of chromane analogs. This allows for the prioritization of compounds for synthesis and biological testing. For instance, docking studies can help in designing derivatives with improved interactions with the active site of a target protein, leading to enhanced potency and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods can be employed. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the physicochemical properties of a series of chromane derivatives and their biological activity. This information can then be used to predict the activity of novel, unsynthesized compounds. Pharmacophore modeling can identify the key structural features responsible for the biological activity, guiding the design of new molecules with similar properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a chromane ligand and its target protein over time. This can help in understanding the stability of the ligand-protein complex and in identifying key residues involved in binding. Such simulations are crucial for refining the design of molecules to achieve optimal target engagement.

Sustainable and Green Chemistry Approaches in Chromane Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize environmental impact. Future research in chromane synthesis will undoubtedly focus on developing more sustainable and eco-friendly methodologies.

Green Solvents and Catalysts: A major goal is to replace hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. The development of recyclable and non-toxic catalysts, including organocatalysts and nanocatalysts, is also a key area of research. For example, organocatalytic domino reactions have been developed for the highly stereoselective synthesis of functionalized chromanes. researchgate.net

Energy-Efficient Synthesis: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques often lead to higher yields and cleaner reaction profiles.

Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are highly desirable. Cascade or tandem reactions, which combine multiple synthetic steps into a single operation, are excellent examples of atom-economical processes that can be applied to the synthesis of complex chromane derivatives. researchgate.net

The table below outlines key green chemistry approaches applicable to chromane synthesis.

| Green Chemistry Principle | Application in Chromane Synthesis | Examples |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials | Deriving phenolic precursors from lignin |

| Catalysis | Employing reusable and non-toxic catalysts | Organocatalysis, biocatalysis, nanocatalysis researchgate.net |

| Safer Solvents | Replacing hazardous solvents | Water, ethanol, supercritical CO2, ionic liquids |

| Energy Efficiency | Reducing energy consumption | Microwave-assisted synthesis, ultrasound-assisted synthesis |

| Atom Economy | Maximizing incorporation of starting materials | Cascade/tandem reactions, multicomponent reactions |

By embracing these future research directions and tackling the associated challenges, the scientific community can continue to unlock the vast therapeutic potential of the chromane scaffold and its derivatives, including promising compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.